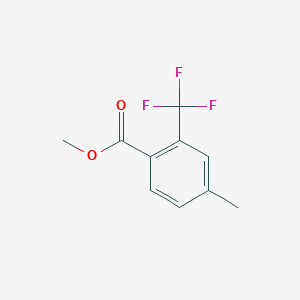

Methyl 4-methyl-2-(trifluoromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-4-7(9(14)15-2)8(5-6)10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUZPADBPGXYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-(trifluoromethyl)benzoate typically involves the esterification of 4-methyl-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-methyl-2-(trifluoromethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-methyl-2-(trifluoromethyl)benzoic acid.

Reduction: 4-methyl-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-methyl-2-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the final products.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl substitution on the biological activity of various molecules. It serves as a model compound for understanding the interactions of trifluoromethyl groups with biological targets.

Medicine: this compound is explored for its potential use in drug development. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective and longer-lasting.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(trifluoromethyl)benzoate involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects on specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

Table 2: Solubility and Stability Data

Research Findings and Key Observations

Electronic Effects: The trifluoromethyl group significantly lowers the electron density of the aromatic ring, reducing electrophilic substitution rates compared to non-fluorinated analogs. For example, nitration of this compound requires harsher conditions (HNO₃/H₂SO₄) than methyl benzoate derivatives .

Stereochemical Influence : Enantioselective synthesis routes for analogs (e.g., methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate) involve chiral hydrazone intermediates to control stereochemistry, critical for drug activity .

Stability Trade-offs : While the methyl group at C4 improves steric protection of the ester moiety, brominated derivatives (e.g., methyl 2-bromo-4-(trifluoromethyl)benzoate) exhibit lower thermal stability due to C–Br bond lability .

Biological Activity

Methyl 4-methyl-2-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group (-CF3) enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with various biological targets.

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group imparts significant electron-withdrawing properties, influencing both reactivity and biological efficacy. This compound has been studied for its potential antimicrobial and anticancer activities, among others.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have demonstrated that derivatives of benzoates with trifluoromethyl substitutions show varying degrees of activity against bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The exact pathways remain under investigation, but it appears to modulate signaling pathways involved in cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI assessed the antifungal activity of various salicylanilide esters, including those with trifluoromethyl substitutions. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs) against specific fungal strains, suggesting potential therapeutic applications in treating fungal infections .

- Anticancer Research : In a recent study focusing on the effects of trifluoromethyl-substituted compounds on cancer cell lines, this compound was shown to inhibit cell growth in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-methyl-2-(trifluoromethyl)benzoate?

Methodological Answer: The synthesis typically involves esterification of 4-methyl-2-(trifluoromethyl)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 4-methyl-2-(trifluoromethyl)benzoyl chloride) with methanol can be utilized. Key considerations include:

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Identify characteristic signals (e.g., ester methyl at ~3.9 ppm, trifluoromethyl at ~120–125 ppm in ¹³C) and absence of unreacted acid or alcohol.

- IR Spectroscopy: Confirm ester C=O stretch at ~1720 cm⁻¹ and trifluoromethyl C-F vibrations at 1100–1200 cm⁻¹.

- Chromatography: HPLC or GC-MS to verify purity >95% and detect trace impurities .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of this compound, and how can they be addressed?

Methodological Answer: The trifluoromethyl group and methyl substituent create steric and electronic biases:

- Electronic Effects: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methyl group.

- Steric Hindrance: Use bulky directing groups (e.g., Boc-protected amines) or transition-metal catalysts (Pd, Cu) for C-H activation. For example, Suzuki-Miyaura coupling at the 5-position requires careful ligand selection (e.g., SPhos) to enhance reactivity .

Q. How does the trifluoromethyl group influence the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability: The trifluoromethyl group enhances thermal resistance (boiling point ~246°C), making the compound suitable for high-temperature reactions. However, prolonged heating above 200°C may lead to decomposition, releasing HF.

- Hydrolytic Stability: The ester is susceptible to base-mediated hydrolysis. Use anhydrous conditions for reactions in basic media. Stability in acidic conditions depends on the strength of the acid (e.g., stable in dilute HCl but hydrolyzes in concentrated H₂SO₄) .

Q. How can discrepancies in reported reaction yields for derivatives of this compound be resolved?

Methodological Answer:

- Reproducibility Checks: Validate reaction parameters (solvent purity, catalyst batch, moisture control). For example, trace water in methanol can reduce esterification yields.

- Byproduct Analysis: Use LC-MS or MALDI-TOF to identify side products (e.g., dimerization or oxidation artifacts).

- Computational Modeling: DFT calculations (e.g., Gaussian 16) to predict reaction pathways and optimize transition states .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmacophore Design: The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for prodrug development.

- SAR Studies: Synthesize analogs (e.g., replacing methyl with halogens) to evaluate bioactivity against targets like kinases or GPCRs. Use in vitro assays (e.g., IC₅₀ determination via fluorescence polarization) to correlate structural modifications with potency .

Q. How can this compound serve as a precursor in agrochemical research?

Methodological Answer:

- Herbicide Development: Functionalize the benzoate core to mimic sulfonylurea herbicides (e.g., introduce sulfonamide groups via nucleophilic substitution).

- Metabolic Studies: Radiolabel the methyl group (¹⁴C) to track degradation pathways in soil or plant models. Compare metabolic profiles using LC-MS/MS .

Data Interpretation and Optimization

Q. How to address conflicting spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare data with structurally similar compounds (e.g., Methyl 4-(trifluoromethyl)benzoate) from authoritative databases like NIST Chemistry WebBook .

- Dynamic NMR Experiments: Resolve ambiguities in substituent effects (e.g., hindered rotation of the ester group) by variable-temperature NMR .

Q. What strategies optimize the scalability of this compound synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.